N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a sulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylpiperazine with a suitable alkylating agent to introduce the propyl group.
Introduction of the sulfamoyl group: The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfamoyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound also contains a piperazine moiety and is used in the treatment of leukemia.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in Alzheimer’s disease.
Biological Activity
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide, with the CAS number 1049525-66-7, is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates a sulfamoyl group and a piperazine moiety, which are known to enhance pharmacological properties. The following sections detail the synthesis, structure-activity relationships (SAR), and biological activities of this compound based on diverse research findings.
The molecular formula of this compound is C22H30N4O3S, with a molecular weight of 430.6 g/mol. The structure features a piperazine ring that is crucial for its biological activity, particularly in central nervous system (CNS) interactions.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions that create the desired sulfamoyl and piperazine functionalities. Research has shown that modifications to the piperazine ring can significantly influence the biological activity of derivatives. For instance, studies have indicated that increasing lipophilicity enhances antimicrobial activity against various strains of Mycobacterium tuberculosis, emphasizing the importance of structural modifications in drug design .
Anticonvulsant Activity
In animal models, derivatives of this compound have been evaluated for their anticonvulsant properties. A study demonstrated that certain analogs exhibited significant protection in maximal electroshock (MES) tests, indicating their potential as antiepileptic drugs. The results showed that compounds with higher lipophilicity tended to have delayed but prolonged anticonvulsant effects .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties, particularly against mycobacterial strains. Enhanced activity was noted for specific structural modifications, reinforcing the role of the piperazine moiety in improving bioactivity against pathogens . Table 1 summarizes key findings from studies on antimicrobial activity.
Compound Variant | Activity Against Mtb | Lipophilicity (log P) | Observations |
---|---|---|---|
Original Compound | Moderate | 2.5 | Effective against resistant strains |
Modified Variant 1 | High | 3.0 | Increased efficacy observed |
Modified Variant 2 | Low | 1.8 | Less effective than original |
Receptor Binding Affinity
Research has indicated that this compound exhibits binding affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. This affinity suggests potential applications in treating psychiatric disorders . The binding characteristics are summarized in Table 2.
Receptor Type | Binding Affinity (Ki, nM) | Selectivity |
---|---|---|
D2 | 57.7 | Moderate |
D3 | 1.21 | High |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Epilepsy Treatment : A study involving animal models demonstrated significant anticonvulsant effects when administered at specific doses, showcasing its potential as a treatment for epilepsy .
- Antimicrobial Efficacy : In vitro studies revealed that derivatives with enhanced lipophilicity showed superior activity against mycobacterial infections compared to standard treatments .
Properties
IUPAC Name |
N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-18-17-20(24-19(2)27)9-10-22(18)30(28,29)23-11-6-12-25-13-15-26(16-14-25)21-7-4-3-5-8-21/h3-5,7-10,17,23H,6,11-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXQNYQZXFOXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.